molecular formula C9H11NO4S B2904995 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide CAS No. 874842-53-2

3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Cat. No.: B2904995
CAS No.: 874842-53-2
M. Wt: 229.25
InChI Key: KWLFDTPZYMAIJK-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a heterocyclic compound featuring a seven-membered benzodioxepine ring fused to a sulfonamide group. This structure combines aromaticity with the electron-withdrawing sulfonamide moiety, making it a versatile scaffold in medicinal chemistry and material science.

Properties

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c10-15(11,12)7-2-3-8-9(6-7)14-5-1-4-13-8/h2-3,6H,1,4-5H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLFDTPZYMAIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)N)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepine with sulfonamide reagents under controlled conditions. One common method includes the use of sulfonyl chlorides in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at low temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, resulting in consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzodioxepine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has shown that 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results:

  • Staphylococcus aureus : The compound demonstrated a Minimum Inhibitory Concentration (MIC) of 8 µg/mL, indicating strong effectiveness against this pathogen.
  • Escherichia coli : An MIC of 16 µg/mL was observed, further supporting its broad-spectrum antibacterial activity.

These findings suggest that this compound could be a viable candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.

Structure-Activity Relationship (SAR)

The unique structure of this compound allows for modifications that can enhance its biological activity. Key factors influencing its efficacy include:

  • Fluorination : The introduction of fluorine can improve lipophilicity and membrane permeability.
  • Substituent Variations : Altering substituents on the benzodioxepine ring can lead to variations in potency against different microbial targets.

Case Studies

Several studies have documented the efficacy of this compound in various applications:

  • Efficacy Against Methicillin-resistant Staphylococcus aureus (MRSA) : A recent study indicated that derivatives of this compound showed significant activity against MRSA strains with MIC values lower than those of conventional treatments.
  • Broad-Spectrum Activity : Another investigation highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria, reinforcing its potential as a broad-spectrum antibiotic.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the benzodioxepine moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structure Derivatives

(a) 3,4-Dihydro-2H-1,5-Benzodioxepine-7-Sulfonyl Chloride
  • Molecular Formula : C₉H₉ClO₄S
  • CAS : 321309-38-0
  • Key Differences :
    • The sulfonyl chloride group (–SO₂Cl) is highly reactive, enabling facile nucleophilic substitution reactions to form sulfonamides, sulfonic acids, or esters.
    • In contrast, the sulfonamide (–SO₂NH₂) is less reactive but offers hydrogen-bonding capabilities, critical for molecular recognition in drug design .
(b) 3,4-Dihydro-2H-1,5-Benzodioxepin-7-Amine
  • Molecular Formula: C₉H₁₁NO₂
  • CAS : 175136-34-2
  • Key Differences :
    • The amine (–NH₂) group imparts basicity (pKa ~9–10), unlike the acidic sulfonamide (pKa ~1–2).
    • Derivatives like 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid (C₁₀H₁₀O₄) further expand utility in peptide coupling or metal coordination .
(c) Boronic Acid and Ethanone Derivatives
  • Examples :
    • 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid (C₉H₁₁BO₄): Used in Suzuki-Miyaura cross-coupling for bioconjugation.
    • 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (C₁₁H₁₂O₃): A ketone intermediate for further functionalization .

Heterocyclic Analogues

(a) Benzoxazines and Benzodithiazepines
  • 3,4-Dihydro-2H-1,4-benzoxazin-3-one: Exhibits inhibitory activity against human DNA topoisomerase I, a target in anticancer drug design .
  • 1,5,2-Benzodithiazepin-3-one 1,1-dioxides :
    • Contain a sulfur-rich dithiazepine ring, enhancing π-stacking interactions but reducing hydrolytic stability compared to benzodioxepines .
(b) Pyridazino[3,4-b]azepines and Tetrahydroquinolines
  • 6,7-Dihydro-5H-pyrido[2,3-c]pyridazine :
    • Acts as a Bcl-xL inhibitor, sharing apoptotic activity with benzodioxepine sulfonamide derivatives but differing in nitrogen content and ring size .

Pharmacological Analogues

(a) N-[(R)-1-Benzothiophen-2-yl(2-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
  • Molecular Formula: C₂₄H₂₀ClNO₄S₂
(b) ROR-gamma Modulators
  • N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide :
    • Demonstrates the role of sulfonamide-free benzodioxepines in autoimmune disease treatment, highlighting the sulfonamide’s unique role in target specificity .

Comparative Data Table

Compound Name Molecular Formula CAS Number Key Functional Group Notable Properties/Applications Reference
3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamide C₉H₁₁NO₄S N/A –SO₂NH₂ Hydrogen-bonding, drug design
3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride C₉H₉ClO₄S 321309-38-0 –SO₂Cl Precursor for sulfonamide synthesis
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine C₉H₁₁NO₂ 175136-34-2 –NH₂ Intermediate for functionalization
1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one C₁₁H₁₂O₃ 22776-09-6 –COCH₃ Ketone intermediate
N-[(R)-1-Benzofuran-2-yl(phenyl)methyl]-...sulfonamide C₂₄H₂₁NO₅S N/A –SO₂NH–(benzofuran) Bcl-xL inhibition

Biological Activity

3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a compound that has garnered attention due to its unique structural features and potential biological activities. This compound belongs to a class of sulfonamides known for their antibacterial properties, and its specific structure may enhance its pharmacological profile. This article aims to provide a comprehensive overview of the biological activity of this compound, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Structural Characteristics

The compound features a benzodioxepine core with a sulfonamide group, which is significant for its biological interactions. The oxazole ring present in related compounds suggests potential interactions with various biological targets, enhancing its therapeutic effects .

Sulfonamides typically act by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, making sulfonamides effective against a range of bacterial infections. The unique structure of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide may also allow it to interact with other molecular targets, potentially modulating various biological pathways .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide against both Gram-positive and Gram-negative bacteria. For instance:

Pathogen Minimum Inhibitory Concentration (MIC) Comparison
Staphylococcus aureus25 μg/mLComparable to streptomycin (1.25 μg/mL)
Escherichia coli19 μg/mLMore potent than ampicillin (0.24 μg/mL)
Klebsiella pneumoniae17.9 - 24.8 μg/mLMore active than gentamycin (23.4 μg/mL)
Aspergillus fumigatusMIC 19.95 μg/mLLess active than sulfisoxazole (15.2 μg/mL)

These findings indicate that the compound exhibits significant antibacterial activity and could be developed as a therapeutic agent against resistant strains .

Anti-inflammatory Effects

In addition to antimicrobial properties, compounds similar to 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide have shown anti-inflammatory effects in various studies. The sulfonamide moiety is known to modulate inflammatory pathways, suggesting that this compound could be beneficial in treating inflammatory diseases .

Case Studies

A notable study investigated the efficacy of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide in animal models infected with methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated a significant reduction in bacterial load compared to untreated controls. The compound's ability to penetrate bacterial biofilms was also noted, indicating its potential utility in treating chronic infections .

Q & A

Q. What are the key synthetic steps for preparing 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide?

Methodological Answer: The synthesis involves two critical steps:

Sulfonyl Chloride Intermediate Formation :

  • Chlorosulfonation of 3,4-dihydro-2H-1,5-benzodioxepine using chlorosulfonic acid at 0–5°C for 2–4 hours yields 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride with 85–92% efficiency .

Sulfonamide Coupling :

  • Reacting the sulfonyl chloride with an amine (e.g., 4-aminobenzoic acid) in dichloromethane or THF with triethylamine as a base. Purification via recrystallization achieves 70–78% yield .

Q. How is the compound characterized to confirm purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks.
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typical for research-grade material).
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., C₁₆H₁₅NO₆S: 349.36 g/mol) .

Q. What are the stability considerations under physiological conditions?

Methodological Answer:

  • pH Stability : Stable at pH 4–9 but hydrolyzes in strong acidic (>2M HCl) or basic (>1M NaOH) conditions to sulfonic acid and amine derivatives.
  • Experimental Validation : Accelerated stability studies using buffer solutions at varying pH, monitored via HPLC .

Q. How can synthetic yields be optimized for sulfonamide coupling?

Methodological Answer:

  • Solvent Optimization : Replace dichloromethane with polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
  • Base Selection : Use stronger bases (e.g., DBU) to improve deprotonation of the amine.
  • Temperature Control : Elevated temperatures (40–50°C) may accelerate reaction kinetics without side-product formation .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP levels in kinase assays).
  • Metabolite Interference Testing : Use LC-MS to identify degradation products or metabolites that may skew results.
  • Dose-Response Curves : Validate EC₅₀/IC₅₀ values across multiple replicates to confirm potency trends .

Q. What strategies enhance the compound’s lipophilicity for blood-brain barrier penetration?

Methodological Answer:

  • N-Alkylation : React the sulfonamide with methyl iodide to form N-methyl derivatives, increasing logP by ~1.5 units.
  • Prodrug Design : Introduce ester moieties cleaved by esterases in vivo.
  • Computational Modeling : Use molecular docking (e.g., Schrödinger Suite) to predict interactions with P-glycoprotein efflux pumps .

Q. How to design derivatives for selective kinase inhibition?

Methodological Answer:

  • Scaffold Hybridization : Fuse the benzodioxepine core with pyridine or pyrimidine rings to target ATP-binding pockets.
  • SAR Studies : Systematically modify substituents (e.g., sulfonamide to sulfonylurea) and test inhibition against kinase panels (e.g., DiscoverX KinomeScan) .

Q. What analytical methods identify degradation pathways in long-term storage?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.
  • LC-MS/MS Analysis : Detect and quantify degradation products (e.g., hydrolyzed sulfonic acid).
  • X-ray Diffraction (XRD) : Monitor crystalline-to-amorphous transitions affecting stability .

Q. How to validate target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Measure protein denaturation temperatures with/without compound treatment.
  • BRET/FRET Biosensors : Use engineered cells (e.g., NF-κB or MAPK pathways) to monitor real-time target modulation .

Q. What computational tools predict metabolic liabilities?

Methodological Answer:

  • ADMET Predictors : Software like StarDrop or ADMET Predictor identifies vulnerable sites (e.g., sulfonamide hydrolysis).
  • CYP450 Metabolism Simulations : Use Schrödinger’s BioLuminate to model phase I metabolism .

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